molecular formula C12H9FO2 B7843102 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one

1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one

Cat. No.: B7843102
M. Wt: 204.20 g/mol
InChI Key: GHLCEECIRZKNTG-UHFFFAOYSA-N
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Description

1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one is a furan-derived aromatic ketone characterized by a 2-acetyl-substituted furan ring with a 4-fluorophenyl group at the 5-position.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCEECIRZKNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities which are summarized below:

Antidiabetic Activity

Research indicates that derivatives similar to 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one can inhibit key enzymes linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). These enzymes play significant roles in glucose metabolism and insulin signaling pathways. The inhibition of these enzymes suggests potential applications in managing blood sugar levels .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH free radical scavenging method. Compounds with similar structures have shown promising results in reducing oxidative stress, which is linked to numerous chronic diseases .

Anti-inflammatory Properties

In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase-2 (COX-2) activity. This inhibition is significant as COX-2 is involved in inflammatory processes, making these compounds potential candidates for anti-inflammatory therapies .

Antifungal Activity

Recent studies have explored the antifungal properties of pyrazoline derivatives that incorporate furan rings similar to this compound. These derivatives have shown substantial growth inhibition against various plant pathogenic fungi, indicating their potential use in agricultural applications .

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

Case Study 1: Antidiabetic Research

A study focused on synthesizing various furan-based compounds and evaluating their effects on α-glucosidase and PTP1B activities. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting their potential as antidiabetic agents .

Case Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capabilities of similar compounds through DPPH assays. The findings revealed that these compounds effectively scavenged free radicals, supporting their use in formulations aimed at reducing oxidative damage .

Case Study 3: Antifungal Applications

Research into pyrazoline derivatives containing furan rings demonstrated their efficacy against plant pathogens. Compounds were tested for their ability to inhibit fungal growth, with some achieving complete inhibition at specific concentrations .

Mechanism of Action

The mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The furan ring and fluorophenyl group can engage in various interactions with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

1-[5-(4-Chlorophenyl)furan-2-yl]ethan-1-one analogs

  • Example: Compound 7c (1-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one) () Structural Difference: Replaces the 4-fluorophenyl group with 4-chlorophenyl and incorporates a pyrazoline-piperazine hybrid scaffold. The pyrazoline moiety may enhance binding to biological targets via hydrogen bonding . Spectroscopic Data: C=O IR peak at 1666 cm⁻¹ (similar to acetyl groups in furan derivatives) .

Brominated Furan Analogs

  • Example : 2-((5-(5-Bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one ()
    • Structural Difference : Features a brominated furan ring and a triazole-thioether linkage.
    • Impact : Bromine’s larger atomic radius and polarizability may increase steric hindrance and alter π-π stacking interactions compared to fluorine. The triazole ring introduces additional hydrogen-bonding sites .
    • Analytical Data : Melting point 156–158°C; elemental analysis: C 45.43%, H 2.77%, N 10.57%, S 8.03% .

Heterocyclic Hybrid Derivatives

Pyrazoline-Furan Hybrids

  • Example : 1-{5-(furan-2-yl)-3-[4-(methanesulfonyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one ()
    • Structural Difference : Integrates a dihydropyrazole ring with a methanesulfonylphenyl group.
    • Impact : The sulfonyl group enhances water solubility and may improve metabolic stability. The dihydropyrazole core could modulate cyclooxygenase or antimicrobial activity .
    • Spectroscopic Data : C=O IR peak at 1666 cm⁻¹; melting point 212–213°C .

Thiadiazole-Furan Hybrids

  • Example: (Z)-1-(4-(4-Chlorophenyl)-5-((4-Fluorophenyl)imino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one () Structural Difference: Combines a thiadiazole ring with 4-fluorophenylimino and 4-chlorophenyl groups. The imino group may participate in tautomerism, affecting reactivity . Analytical Data: Melting point 116°C; HRMS confirms molecular ion at m/z 365.02 (calc. 365.05) .

Substituent Variations on the Furan Ring

Hydroxyphenyl-Furan Derivatives

  • Example : Comoclathrin (1-(5-(2,4-dihydroxyphenyl)furan-2-yl)ethan-1-one) ()
    • Structural Difference : Replaces 4-fluorophenyl with 2,4-dihydroxyphenyl.
    • Impact : The dihydroxy groups enable strong hydrogen bonding and antioxidant activity, as seen in its role as a skin-whitening agent. This contrasts with the electron-withdrawing fluorine’s role in stabilizing charge .
    • Spectroscopic Data : HMBC correlations confirm acetyl placement on the furan ring (C=O δC 185.1) .

Thiophene vs. Furan Analogs

  • Example : 1-[3-[4-(Furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one ()
    • Structural Difference : Substitutes furan with thiophene in a pyrazoline-pyridine hybrid.
    • Impact : Thiophene’s sulfur atom increases electron delocalization and may enhance binding to metal ions or receptors. The nitro group introduces strong electron-withdrawing effects, altering redox properties .
    • Physical Data : Melting point 189–190°C; molecular formula C25H20N4O4S .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Substituents/Modifications Melting Point (°C) C=O IR (cm⁻¹) Molecular Formula Reference
1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one Base structure N/A ~1680* C12H9FO2 -
Compound 7c () 4-Chlorophenyl, pyrazoline-piperazine Not reported 1666 C28H30ClN3O6
Comoclathrin () 2,4-Dihydroxyphenyl Not reported 1683† C12H10O4
(Z)-1-(...thiadiazol-2-yl)ethan-1-one () Thiadiazole, 4-fluorophenylimino 116 1680 C15H10ClFN2OS

*Estimated based on analogs; †From similar acetylated furans.

Biological Activity

1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a furan ring and a fluorinated phenyl moiety, which are known to influence its pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The furan ring can participate in hydrogen bonding and π-π interactions, while the fluorinated phenyl group may enhance lipophilicity and improve binding affinity to target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound range from 0.2 to 1.5 µg/mL, indicating significant antimicrobial potency .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in various cancer cell lines, showing potential cytotoxic effects. The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study reported that the compound exhibited significant bactericidal activity, with complete inhibition observed at concentrations as low as 0.25 µg/mL for S. aureus .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment .

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